N-{2-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-yl]ethyl}-3,4-dimethylbenzene-1-sulfonamide
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Overview
Description
The compound “N-{2-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-yl]ethyl}-3,4-dimethylbenzene-1-sulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds that contain a sulfonamide functional group (R-SO2-NR’R’'). They have a wide range of applications, including in the synthesis of dyes, detergents, and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would include a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and two aromatic rings (benzene rings) substituted with methyl and sulfonyl groups. The exact 3D structure would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis
Sulfonamides, including this compound, can undergo a variety of chemical reactions. They can act as bases, forming salts with acids. They can also undergo hydrolysis under acidic or alkaline conditions, breaking the S-N bond .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, sulfonamides are solid at room temperature and are soluble in organic solvents. They can exhibit tautomeric behavior, existing in equilibrium between the sulfonamide (R-SO2-NH2) and the tautomeric sulfinic acid amide (R-S(O)NH2) forms.Scientific Research Applications
Synthesis and Characterization
- Bifunctional Sulfonamide-Amide Derivatives : A synthesis approach for bifunctional sulfonamide-amide derivatives, including compounds with similar structures to the specified chemical, demonstrated significant in vitro antibacterial and antifungal activities against various bacterial and fungal strains (Abbavaram & Reddyvari, 2013).
- 2-Furoic Piperazide Derivatives : Research into 2-furoic piperazide derivatives, which share structural similarities with the specified compound, identified promising inhibitors for α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes, suggesting potential applications in treating type 2 diabetes and Alzheimer's diseases (Abbasi et al., 2018).
Therapeutic Applications
- Antidepressant Metabolism : A novel antidepressant, sharing a piperazine component with the specified compound, underwent metabolic studies to identify the enzymes involved in its oxidative metabolism, providing insights into drug design and the metabolic pathways of related compounds (Hvenegaard et al., 2012).
- Multifunctional Antioxidants : Analogs of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide, with additional free radical scavenger and chelating groups, were synthesized and evaluated, indicating their potential for the preventive treatment of age-related diseases such as cataracts, macular degeneration, and Alzheimer's dementia (Jin et al., 2010).
Antimicrobial and Antiviral Activity
- Benzyl and Sulfonyl Derivatives : Synthesis and screening of benzyl and sulfonyl derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide revealed significant antibacterial, antifungal, and anthelmintic activity, offering a foundation for discovering new agents in these categories (Khan et al., 2019).
- Antiviral Study of Morpholine Derivatives : A series of morpholine substituted sulfonamide and urea derivatives demonstrated antiviral activity against an avian paramyxovirus, with one of the sulfonamide derivatives showing significantly higher activity than Ribavirin, a commercial antiviral drug (Selvakumar et al., 2018).
Future Directions
The future research directions for this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail. It could potentially be developed into a new pharmaceutical drug, depending on its activity and safety profile .
properties
IUPAC Name |
N-[2-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]ethyl]-3,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O4S2/c1-17-5-7-21(15-19(17)3)30(26,27)23-9-10-24-11-13-25(14-12-24)31(28,29)22-8-6-18(2)20(4)16-22/h5-8,15-16,23H,9-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQRNEGIJSHVUQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCN2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]ethyl]-3,4-dimethylbenzenesulfonamide |
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